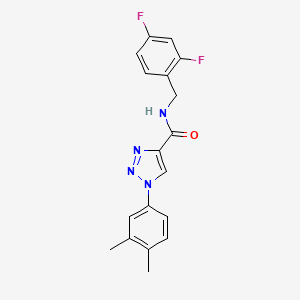

![molecular formula C10H9F3N2O4 B2464971 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid CAS No. 145323-39-3](/img/structure/B2464971.png)

2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid” is a chemical compound with the molecular formula C10H9F3N2O4 . It appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.19 . It is a white to yellow powder or crystals . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Thermal Decomposition Studies

- Decomposition Mechanisms : Rao and Yoganarasimhan (1985) investigated the thermal decomposition characteristics of similar compounds, like 2,4 dinitroanilino acetic acid and its methyl and ethyl esters, concluding that these compounds decompose through the loss of OH via a cyclic intermediate formed by intramolecular hydrogen bonding (Rao & Yoganarasimhan, 1985a; Rao & Yoganarasimhan, 1985b).

Synthesis and Chemical Reactions

- Chemical Synthesis : Nemec et al. (1974) synthesized 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid through hydroxylation and a series of reactions starting from related nitropyridines, demonstrating the chemical versatility of similar trifluoromethylated anilino acids (Nemec, Meeker, & Schreiber, 1974).

- Cyclization and Nitration Reactions : Rosewear and Wilshire (1981) studied the cyclization of aldehydes and anilino-benzaldehydes into 2-nitro-acridines, contributing to the understanding of reactions involving compounds like 2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid (Rosewear & Wilshire, 1981).

Application in Biochemistry and Organic Synthesis

- Biochemical Applications : Hatanaka et al. (1989) developed a chromogenic diazirine derivative of similar chemical structures for photoaffinity labeling, illustrating the potential of these compounds in biochemical research (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).

- Organic Synthesis Enhancements : Ono, Kawamura, and Maruyama (1989) demonstrated the synthesis of pyrroles and porphyrins from trifluoromethylated compounds, showing the importance of these chemical structures in the synthesis of complex organic molecules (Ono, Kawamura, & Maruyama, 1989).

Safety and Hazards

The safety information for this compound includes several precautionary statements: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . These codes correspond to recommended safety measures to take when handling the compound, such as wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Eigenschaften

IUPAC Name |

2-[N-methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O4/c1-14(5-9(16)17)7-3-2-6(10(11,12)13)4-8(7)15(18)19/h2-4H,5H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNIKUGYZTHXKJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate](/img/structure/B2464888.png)

![N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2464890.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2464891.png)

![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2464892.png)

![N-(2-methoxyethyl)-2-({12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B2464896.png)

![Tert-butyl (3-cyanobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2464899.png)

![N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2464900.png)

![N-((5-methylisoxazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2464904.png)

![(4-(2-Ethoxynicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2464905.png)

![N-(2,3-dimethylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2464909.png)